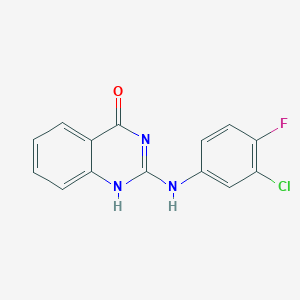![molecular formula C16H13BrN2O4S2 B254167 methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254167.png)
methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood. However, it is believed that the compound exerts its cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. This is thought to occur through the activation of various signaling pathways, including the p53 and MAPK pathways.
Biochemical and Physiological Effects:
Methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic activity, it has been found to exhibit anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an attractive candidate for the development of new anticancer drugs. However, one limitation is that the compound is relatively unstable and can degrade over time, which can make it difficult to work with.
Future Directions
There are several future directions for research on methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate. One area of interest is in further elucidating the compound's mechanism of action and identifying the specific signaling pathways that it targets. Another area of focus is in developing more stable analogs of the compound that can be used in lab experiments and potentially in clinical trials. Additionally, researchers are exploring the potential of using the compound in combination with other drugs or therapies to enhance its anticancer effects.
Synthesis Methods
Methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can be synthesized using a variety of methods. One common method involves the reaction between 5-bromo-1-methyl-2-oxoindolin-3-ylidene)malononitrile and 2-thioxo-4-oxo-1,3-thiazolidine-5-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction mixture is then heated under reflux conditions, and the product is obtained after purification.
Scientific Research Applications
Methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells.
properties
Product Name |
methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate |
|---|---|
Molecular Formula |
C16H13BrN2O4S2 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
methyl 2-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C16H13BrN2O4S2/c1-7(15(22)23-3)19-14(21)12(25-16(19)24)11-9-6-8(17)4-5-10(9)18(2)13(11)20/h4-7H,1-3H3/b12-11- |
InChI Key |
PTBXEZGUFVHQDJ-QXMHVHEDSA-N |
Isomeric SMILES |
CC(C(=O)OC)N1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)C)/SC1=S |
SMILES |
CC(C(=O)OC)N1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)C)SC1=S |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)C)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate](/img/structure/B254086.png)
![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)
![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)


![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)

